molecular formula C12H14ClN3OS B2754745 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1235615-61-8

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2754745
CAS RN: 1235615-61-8
M. Wt: 283.77
InChI Key: CDPPJVMFQLKRAW-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has been the focus of scientific research in recent years. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a type of kinase that plays a crucial role in the immune system. Inhibition of JAK3 has been shown to have therapeutic potential in the treatment of autoimmune diseases and transplant rejection.

Scientific Research Applications

Antithrombotic Therapy

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: has been identified as a novel antithrombotic agent. It specifically targets Factor Xa (FXa), a key enzyme in the blood coagulation cascade. By inhibiting FXa, it reduces the generation of thrombin, which plays a central role in thrombotic processes. The compound demonstrates excellent in vivo antithrombotic activity and is currently under clinical development for preventing and treating thromboembolic diseases .

Oral Bioavailability

One of the significant advantages of this compound lies in its oral bioavailability. Unlike some existing anticoagulants, which require routine coagulation monitoring, 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can be administered orally without the need for frequent blood tests. This property makes it an attractive candidate for long-term anticoagulant therapy .

Structural Insights

The X-ray crystal structure of this compound in complex with human FXa has provided valuable insights into its binding mode. Understanding the interaction between the neutral ligand (chlorothiophene) and the S1 subsite of FXa has guided lead optimization efforts, ensuring both high potency and good oral bioavailability .

Thrombin-Mediated Activation

By inhibiting FXa, this compound reduces thrombin-mediated activation of coagulation factors and platelets. Importantly, it maintains a favorable safety margin by leaving sufficient thrombin for primary hemostasis. This targeted approach minimizes bleeding risks while effectively preventing thrombosis .

Potential for Safe Anticoagulation

Given its selective inhibition of FXa, 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide holds promise as a safe anticoagulant. It avoids interfering with existing thrombin levels, ensuring adequate hemostasis while preventing excessive clot formation .

Clinical Development

The compound is currently undergoing clinical trials for thromboembolic disease prevention and treatment. Its unique combination of properties makes it an exciting addition to the field of anticoagulation therapy .

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .

Mode of Action

The compound acts as a direct FXa inhibitor . It binds to FXa, inhibiting its activity and thus reducing the generation of thrombin . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .

Biochemical Pathways

By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This results in antithrombotic effects, as thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for the compound . This makes it a promising candidate for oral administration .

Result of Action

The inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-8-7-9(2)16(15-8)6-5-14-12(17)10-3-4-11(13)18-10/h3-4,7H,5-6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPPJVMFQLKRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

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